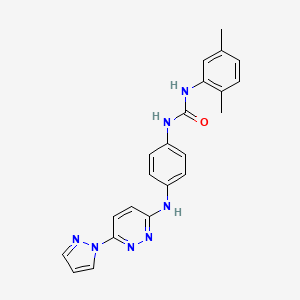

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea

CAS No.: 1013835-92-1

Cat. No.: VC6442791

Molecular Formula: C22H21N7O

Molecular Weight: 399.458

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1013835-92-1 |

|---|---|

| Molecular Formula | C22H21N7O |

| Molecular Weight | 399.458 |

| IUPAC Name | 1-(2,5-dimethylphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea |

| Standard InChI | InChI=1S/C22H21N7O/c1-15-4-5-16(2)19(14-15)26-22(30)25-18-8-6-17(7-9-18)24-20-10-11-21(28-27-20)29-13-3-12-23-29/h3-14H,1-2H3,(H,24,27)(H2,25,26,30) |

| Standard InChI Key | TUROZZHZVSFURF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |

Introduction

Structural Overview

The compound consists of three primary structural components:

-

Pyrazolyl-Pyridazine Core: A heterocyclic moiety combining pyrazole and pyridazine rings, known for their pharmacological significance.

-

Aromatic Substituents:

-

A phenyl group substituted with an amino group at the para position.

-

A dimethyl-substituted phenyl group attached to the urea functionality.

-

-

Urea Linkage: Connecting the two aromatic systems, providing hydrogen-bonding potential critical for biological interactions.

These features suggest the compound's potential as a scaffold for drug development, particularly in medicinal chemistry.

Synthesis Pathways

The synthesis of such compounds typically involves:

-

Formation of the Pyrazolyl-Pyridazine Core: This is achieved through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds or nitrites .

-

Introduction of Aromatic Substituents: Functionalized phenyl groups are incorporated via amination or coupling reactions.

-

Urea Formation: The final step involves reacting an amine-functionalized intermediate with an isocyanate or carbodiimide to form the urea bond.

General Reaction Scheme:

Pharmacological Potential

The pyrazolyl-pyridazine framework is a common motif in kinase inhibitors and other bioactive molecules due to its ability to engage in hydrogen bonding and π-stacking interactions with protein targets . The presence of a urea group further enhances binding affinity by forming stable hydrogen bonds with enzyme active sites.

Applications

-

Cancer Therapy: Compounds with similar structures have shown efficacy as inhibitors of protein kinases such as c-Met and PI3Kδ, which are involved in tumor growth and metastasis .

-

Anti-inflammatory Agents: Pyridazine derivatives are explored for their role in modulating inflammatory pathways .

-

Antiviral Activity: Related heterocycles have demonstrated activity against influenza viruses by disrupting viral polymerase interactions .

Medicinal Chemistry Insights

Studies on related pyrazole-pyridazine compounds reveal:

-

High selectivity for specific kinase isoforms (e.g., SGK1, c-Met) .

-

Potent inhibition at nanomolar concentrations (e.g., IC50 < 0.01 µM for certain derivatives) .

Synthetic Challenges

The synthesis of such complex molecules often requires:

-

Multi-step procedures involving protection/deprotection strategies.

-

Optimization of reaction conditions to improve yields and purity.

Comparative Analysis

| Feature | 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea | Related Compounds |

|---|---|---|

| Core Structure | Pyrazolyl-Pyridazine | Triazolo-Pyridazines, Pyrazolo-Pyrimidines |

| Functionalization | Amino and Dimethyl Groups | Halogenated or Alkoxy Groups |

| Applications | Kinase Inhibition, Anti-inflammatory | Antiviral, Fluorescent Probes |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume